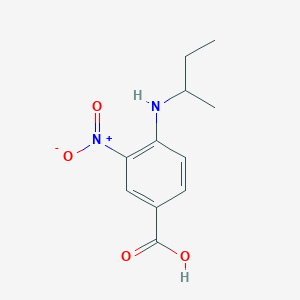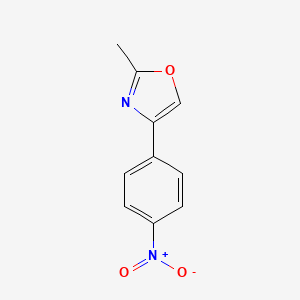
2-Methyl-4-(4-nitrophenyl)oxazole
Overview
Description
2-Methyl-4-(4-nitrophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom This particular compound is notable for its nitrophenyl substitution at the fourth position and a methyl group at the second position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole can be achieved through several methods:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method involves the reaction of cyanohydrins with aldehydes under acidic conditions.
Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide) under basic conditions to form oxazoles.
Industrial Production Methods: Industrial production of this compound often involves optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Electrophilic Aromatic Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the nitro group.
Nucleophilic Aromatic Substitution: The oxazole ring can participate in nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present.
Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions with electrophilic alkenes, leading to the formation of bicyclic intermediates.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Diels-Alder Reactions: These reactions typically require dienophiles such as maleic anhydride and are conducted under thermal or catalytic conditions.
Major Products:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophiles replacing leaving groups.
Diels-Alder Reactions: Bicyclic compounds with fused oxazole rings.
Scientific Research Applications
2-Methyl-4-(4-nitrophenyl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)oxazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- 2-Methyl-4-(2-nitrophenyl)oxazole
- 2-Methyl-4-(3-nitrophenyl)oxazole
- 2-Methyl-4-(4-chlorophenyl)oxazole
Comparison:
- 2-Methyl-4-(4-nitrophenyl)oxazole is unique due to the position of the nitro group, which influences its electronic properties and reactivity. The para-nitro substitution enhances its electrophilic aromatic substitution reactions compared to ortho or meta substitutions .
- 2-Methyl-4-(2-nitrophenyl)oxazole and 2-Methyl-4-(3-nitrophenyl)oxazole have different reactivity patterns due to the varying positions of the nitro group.
- 2-Methyl-4-(4-chlorophenyl)oxazole has a chloro group instead of a nitro group, leading to different chemical and biological properties .
Properties
IUPAC Name |
2-methyl-4-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKPWXYZFABNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





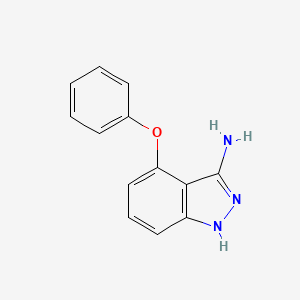

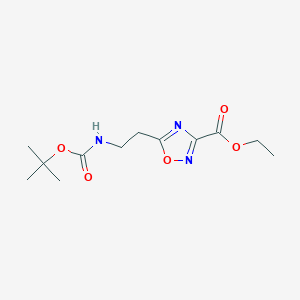
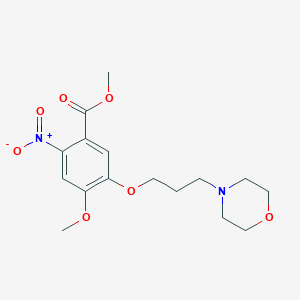

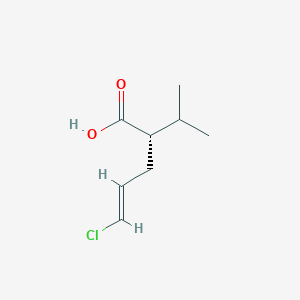


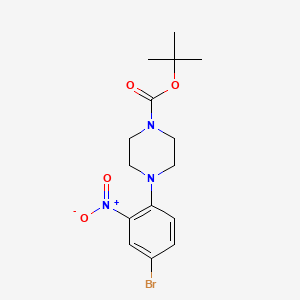
![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)
